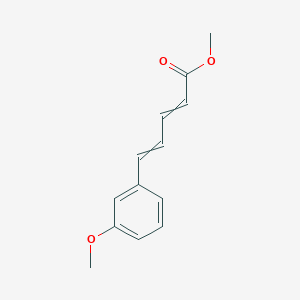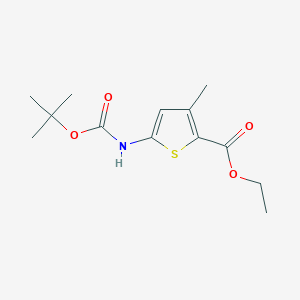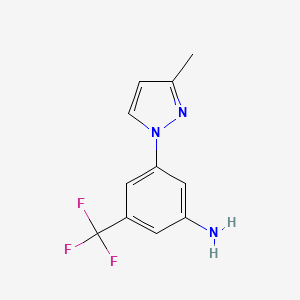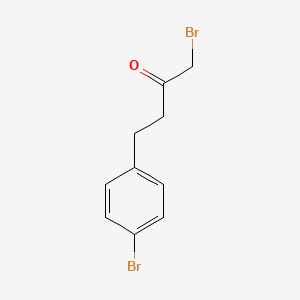
1-Bromo-4-(4-bromophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Bromo-4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of bromine atoms attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)butan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-phenyl-2-butanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a more efficient and scalable production method.
化学反応の分析
Types of Reactions: 1-Bromo-4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are often employed as oxidizing agents.
Major Products:
Substitution: Products include various substituted butanones.
Reduction: The primary product is 4-(4-bromophenyl)-2-butanol.
Oxidation: Products include 4-(4-bromophenyl)-2-butanoic acid.
科学的研究の応用
1-Bromo-4-(4-bromophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Bromo-4-(4-bromophenyl)butan-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The compound’s ability to undergo substitution, reduction, and oxidation reactions is attributed to the electrophilic nature of the bromine atoms and the nucleophilic nature of the carbonyl group.
類似化合物との比較
1-Bromo-4-iodobenzene: Similar in structure but contains an iodine atom instead of a second bromine atom.
4-Bromophenylacetylene: Contains a triple bond instead of a carbonyl group.
4-Bromophenyl isocyanate: Features an isocyanate group instead of a carbonyl group.
Uniqueness: 1-Bromo-4-(4-bromophenyl)butan-2-one is unique due to its combination of bromine atoms and a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H10Br2O |
|---|---|
分子量 |
305.99 g/mol |
IUPAC名 |
1-bromo-4-(4-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Br2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 |
InChIキー |
WLUCXHIKPYCWPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)CBr)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
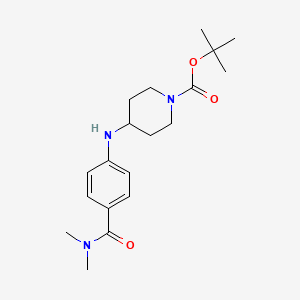
![N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine](/img/structure/B8475252.png)
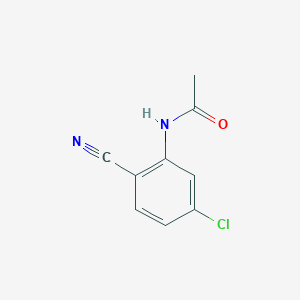
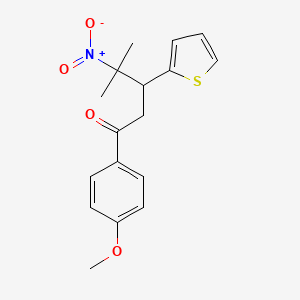
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)

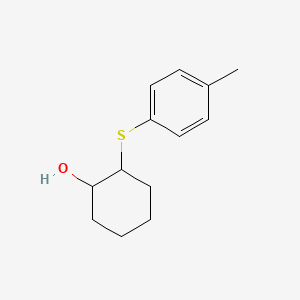
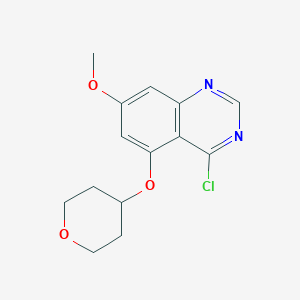
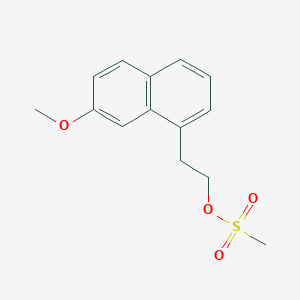
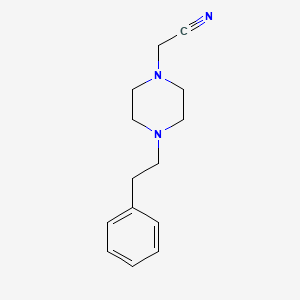
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
